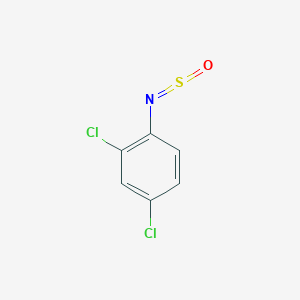

2,4-Dichloro-1-(sulfinylamino)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dichloro-1-(sulfinylamino)benzene” is a chemical compound with the molecular formula C6H3Cl2NOS . It is also known by the synonyms "Benzenamine, 2,4-dichloro-N-sulfinyl-" .

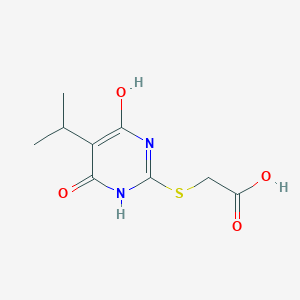

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(sulfinylamino)benzene” contains a total of 47 bonds, including 32 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 7 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 imine (aromatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dichloro-1-(sulfinylamino)benzene” are not available, it’s worth noting that benzene derivatives often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dichloro-1-(sulfinylamino)benzene” is 208.07 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.科学的研究の応用

Conductance in Molecular Electronics

Research demonstrates the potential of benzene derivatives in molecular electronics. For example, molecules of benzene-1,4-dithiol were assembled between gold electrodes to observe charge transport, highlighting the utility of benzene derivatives in creating conductive molecular junctions (Reed et al., 1997).

Role in Organic Synthesis

Benzene derivatives have been employed as reagents in organic synthesis. For instance, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids served as media and catalysts for the Friedel-Crafts sulfonylation of benzene, showing enhanced reactivity and yields under ambient conditions (Nara et al., 2001).

Advancements in Catalysis

Derivatives of 2,4-dichlorobenzene have been explored for their catalytic properties. A notable example includes the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing arylmethylene bis compounds, illustrating the catalyst's high yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Molecular Interactions in Crystal and Solution Phases

Investigations into the molecular interactions of sulfonamides, a class closely related to the query compound, in crystals and solutions have provided insights into sublimation, solubility, solvation, and crystal structure. These studies help understand the physicochemical properties of benzene sulfonamides, which could be extrapolated to similar compounds (Perlovich et al., 2008).

Electrochemical Synthesis and Cross-Coupling

Electrochemical methods have been utilized for the synthesis and cross-coupling of benzene derivatives, offering metal- and oxidant-free approaches. For example, electrochemical oxidation of toluene derivatives in the presence of a sulfilimine yielded benzylaminosulfonium ions, facilitating benzylic C-H/aromatic C-H cross-coupling (Hayashi et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2,4-dichloro-1-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVDLEDRUFFYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=S=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)

![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)